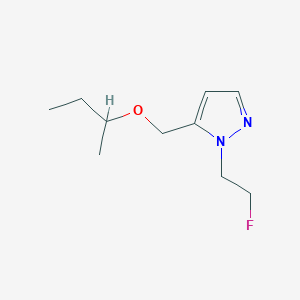

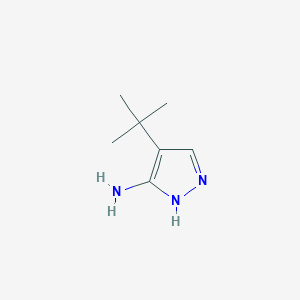

![molecular formula C19H14ClN3O B2780489 1-(苄氧基)-2-(4-氯苯基)-1H-咪唑并[4,5-b]吡啶 CAS No. 339009-84-6](/img/structure/B2780489.png)

1-(苄氧基)-2-(4-氯苯基)-1H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine-based compounds are quite common in many natural products and bioactive pharmaceuticals . They play an important role in a wide range of research topics . Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs .

Synthesis Analysis

The Hantzsch Dihydropyridine (Pyridine) Synthesis allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .Molecular Structure Analysis

Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs . Their presence in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties makes them among the most important structural cores .Chemical Reactions Analysis

Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power . Instead, functionalized pyridine rings were primarily constructed from suitably substituted acyclic precursors .Physical And Chemical Properties Analysis

Pyridine-based compounds are used as surface treatment agents for improving the electronic properties of perovskite materials .科学研究应用

Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridines and related compounds is a significant area of research due to their relevance in medicinal chemistry and as intermediates in organic synthesis. For instance, the one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides demonstrates an efficient approach to these heterocycles, highlighting their versatility and potential for functionalization (Adib et al., 2011). Furthermore, the iodine-catalyzed three-component reaction offers a novel synthesis pathway for 2-aryl-imidazo[1,2-a]pyridine scaffolds, emphasizing the method's simplicity, high yield, and broad substrate scope (Puttaraju & Shivashankar, 2013).

Antioxidant and Biological Activities

Research into the biological activities of imidazo[1,2-a]pyridine derivatives has revealed their potential in various therapeutic areas. The antiglycation and antioxidant potential of novel imidazo[4,5-b]pyridine benzohydrazones, for instance, underscores their significant biological activity and potential therapeutic benefits. Some derivatives showed potent activity, suggesting their utility in managing conditions associated with protein glycation and oxidative stress (Taha et al., 2015).

Molecular Docking and Screening

The synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrate the application of imidazo[4,5-b]pyridine derivatives in drug discovery. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Anticholinesterase Potential

The synthesis and evaluation of imidazo[1,2-a]pyridine-based derivatives for their anticholinesterase potential highlight another dimension of research. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for the treatment of diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Kwong et al., 2019).

Photophysical Investigation

The investigation into imidazo[1,5-a]pyridine-based fluorescent probes for liposome models exemplifies the application of these compounds in bioimaging and membrane dynamics studies. The study demonstrates their suitability as cell membrane probes, offering insights into membrane dynamics, hydration, and fluidity critical for understanding cellular health and biochemical pathways (Renno et al., 2022).

作用机制

安全和危害

Pyridine is a colorless liquid with an unpleasant smell . It can be made from crude coal tar or from other chemicals . Pyridine is used to dissolve other substances and is also used to make many different products such as medicines, vitamins, food flavorings, paints, dyes, rubber products, adhesives, insecticides, and herbicides .

未来方向

属性

IUPAC Name |

2-(4-chlorophenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c20-16-10-8-15(9-11-16)19-22-18-17(7-4-12-21-18)23(19)24-13-14-5-2-1-3-6-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVBUGBYTGAGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)

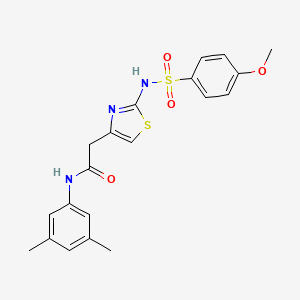

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

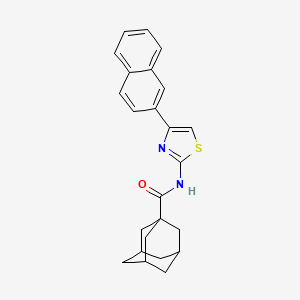

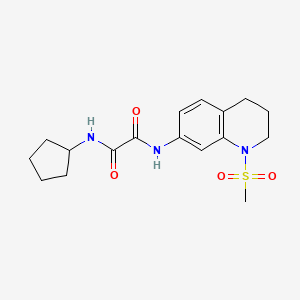

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)

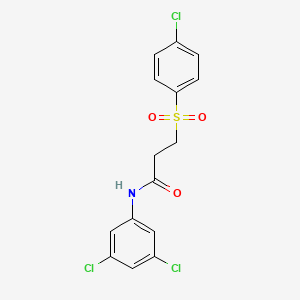

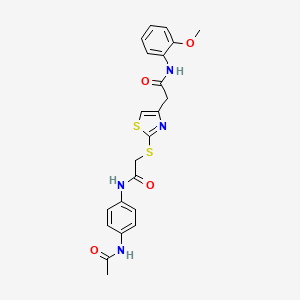

![5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2780428.png)

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)